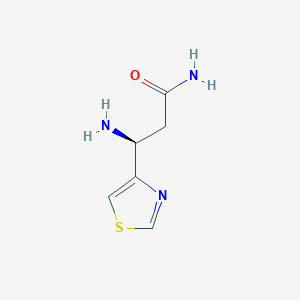

(3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide

Description

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanamide |

InChI |

InChI=1S/C6H9N3OS/c7-4(1-6(8)10)5-2-11-3-9-5/h2-4H,1,7H2,(H2,8,10)/t4-/m0/s1 |

InChI Key |

ZGAJNWVJHKVBRT-BYPYZUCNSA-N |

Isomeric SMILES |

C1=C(N=CS1)[C@H](CC(=O)N)N |

Canonical SMILES |

C1=C(N=CS1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with an acyl chloride or anhydride under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can result in the formation of corresponding amines or alcohols.

Substitution: The amino group and the thiazole ring can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a compound with a propanoic acid backbone, an amino group, and a thiazole ring, making it useful in medicinal chemistry because of its chemical properties and potential biological activities. The thiazole ring is essential for its biological reactivity, enabling it to engage in various biochemical interactions.

Scientific Research Applications

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid has applications spanning across chemistry, biology, and industry.

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology The compound is useful in studies of enzyme interactions and metabolic pathways.

- Industry It can be employed in producing various chemicals and materials.

- Agriculture This compound shows promise as a bio-stimulant.

Chemical Reactions Analysis

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions; the specific conditions depend on the desired outcome, including temperature, solvent, and pH. The products of these reactions depend on the reagents and conditions used; oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups onto the thiazole ring.

The thiazole ring contributes to the compound's chemical properties, influencing interactions with biological targets.

Potential in Alzheimer's Disease Treatment

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Substituent-Driven Property Analysis

Heterocyclic vs. Aromatic Substituents

- In compound 7c , the additional oxadiazole and sulfanyl groups increase molecular weight (375 g/mol) and melting point (134–178°C), likely due to extended conjugation and intermolecular interactions.

- Pyrazole Derivatives ( and ): Pyrazole rings (e.g., dimethylpyrazole in ) contribute to planar geometry and moderate hydrophobicity.

- Chlorophenyl Derivative () : The 4-chlorophenyl group in increases molecular weight (198.65 g/mol) and introduces a hydrophobic, electron-withdrawing substituent, which may influence crystallinity and bioavailability.

Molecular Weight and Solubility Trends

Hydrogen-Bonding and Reactivity

- All compounds retain the propanamide backbone, enabling hydrogen bonding via the amide group.

- Thiazol and pyrazole rings may participate in additional hydrogen bonding or dipole-dipole interactions, whereas chlorophenyl groups rely on hydrophobic and van der Waals forces.

Biological Activity

(3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the thiazole ring contributes to its reactivity and interaction with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a propanamide backbone with an amino group and a thiazole ring. This configuration is crucial for its biological activity, influencing both its chemical reactivity and interaction with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C5H8N2OS |

| Molecular Weight | 160.19 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Antimicrobial Activity:

Studies have shown that compounds containing thiazole rings often possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results in inhibiting bacterial growth.

2. Anticancer Potential:

The compound has been implicated in cancer research due to its ability to inhibit specific enzymes involved in tumor growth. For instance, it has been shown to inhibit HSET (KIFC1), a kinesin that plays a role in centrosome clustering in cancer cells, leading to the induction of multipolar spindle formation and subsequent cell death in centrosome-amplified human cancer cells .

3. Enzyme Inhibition:

The mechanism of action involves the inhibition of enzymes critical for cellular processes. The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent in metabolic disorders and cancer treatment.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy:

- Study: A series of tests were conducted against Gram-positive and Gram-negative bacteria.

- Results: The compound exhibited significant inhibitory effects on bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Cancer Cell Line Studies:

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of HSET: By disrupting the function of HSET, the compound prevents proper spindle formation during mitosis, leading to aberrant cell division and apoptosis in cancer cells .

- Interaction with Enzymes: The compound may act as an inhibitor or modulator of enzymes involved in critical biochemical pathways, affecting processes like DNA replication and protein synthesis .

Q & A

Q. What are the key synthetic routes for (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanamide, and what critical parameters influence stereochemical purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring followed by stereoselective introduction of the amino-propanamide moiety. Protecting groups (e.g., tert-butoxycarbonyl) are often used to preserve stereochemistry during amide bond formation. Reaction temperature (optimized between 0–25°C), pH control (neutral to slightly basic), and solvent polarity (e.g., DMF or THF) are critical for minimizing racemization. Final purification via recrystallization or chiral HPLC ensures enantiomeric excess >98% .

Q. How is the compound characterized to confirm structural integrity and purity in academic research?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry, with diagnostic peaks for the thiazole ring (δ 7.5–8.5 ppm) and amide protons (δ 6.8–7.2 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 187.08).

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based) confirms enantiopurity .

Q. What biological activities are associated with this compound, and how are these initially assessed?

The thiazole moiety enables interactions with enzymes and receptors, particularly in cancer pathways. Preliminary screens include:

- Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HepG2, MCF-7) to identify IC values.

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.

- Molecular docking to predict binding affinities to targets like EGFR or PARP .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with enzyme active sites using structural biology?

Advanced methods include:

Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize bioactivity?

SAR studies involve:

- Thiazole ring modifications : Substituting sulfur with oxygen (e.g., oxazole derivatives) or adding halogen groups to alter electronic properties.

- Amino-propanamide backbone variations : Introducing methyl or phenyl groups to enhance lipophilicity.

- Comparative assays : Testing analogs (e.g., (3S)-3-Amino-3-(5-bromothiazol-4-yl)propanamide) for improved IC values or selectivity .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include low solubility in common solvents and polymorphic instability. Solutions:

Q. How do researchers address solubility limitations in in vivo studies?

Strategies include:

- Prodrug design : Converting the amide to ester derivatives for enhanced bioavailability.

- Nanoparticle encapsulation : Using PLGA or liposomal carriers to improve aqueous dispersion.

- Co-solvent formulations : Employing cyclodextrins or PEG-400 to increase solubility .

Q. What methodologies are used to determine metabolic pathways and degradation products?

- Radiolabeled tracing : C-labeled compound incubated with liver microsomes to track metabolites.

- LC-MS/MS : Identifies phase I (oxidation) and phase II (glucuronidation) metabolites.

- Stable isotope labeling : C-NMR monitors real-time metabolic changes in cell cultures .

Q. How does the thiazole ring’s electronic profile influence bioactivity compared to imidazole analogs?

The thiazole’s sulfur atom increases electronegativity, enhancing hydrogen-bonding with catalytic residues (e.g., in kinase ATP-binding pockets). Imidazole analogs (e.g., (3S)-3-Amino-3-(1-methylimidazol-4-yl)propanamide) exhibit lower π-stacking potential but better metal coordination, altering target selectivity .

Q. What high-throughput approaches are suitable for synthesizing and screening derivatives?

- Automated parallel synthesis : Microwave-assisted reactors (e.g., Biotage Initiator+) enable rapid library generation.

- Fragment-based screening : SPR or differential scanning fluorimetry (DSF) identifies hits from 1000+ analogs.

- Machine learning : QSAR models predict bioactivity from structural descriptors (e.g., LogP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.